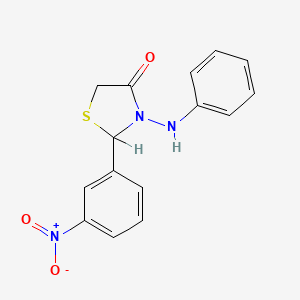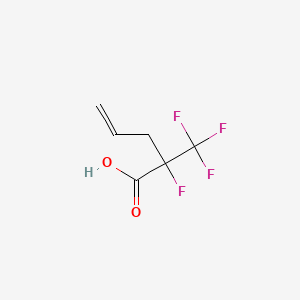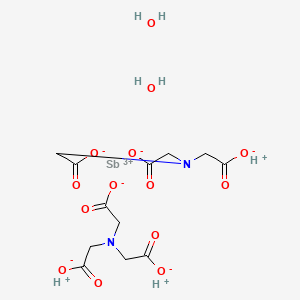
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is a chemical compound with the molecular formula C20H44N2O. It is an organic compound that features a long alkyl chain, making it hydrophobic, and a diamine group, which imparts hydrophilic properties. This dual nature makes it useful in various applications, particularly in the field of surfactants and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine typically involves the reaction of 3-chloropropylamine with tetradecanol in the presence of a base to form the intermediate 3-(tetradecyloxy)propylamine. This intermediate is then reacted with 1,3-dibromopropane to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The reaction is typically carried out in a solvent such as toluene or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and as a component in liposome formulations.
Industry: It is used in the production of detergents, cosmetics, and other personal care products.
Mecanismo De Acción
The mechanism of action of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, while the diamine group can interact with polar head groups of lipids. This dual interaction can disrupt membrane integrity, making it useful in applications such as drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Tetradecyloxy)propyl)propane-1,3-diamine acetate
- N-(3-(Trimethoxysilyl)propyl)butylamine
Uniqueness
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is unique due to its specific combination of a long alkyl chain and diamine group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds .
Propiedades
Número CAS |
68189-44-6 |
|---|---|
Fórmula molecular |
C20H44N2O |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
N'-(3-tetradecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21/h22H,2-21H2,1H3 |
Clave InChI |
MUCWVNRLUFHAFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


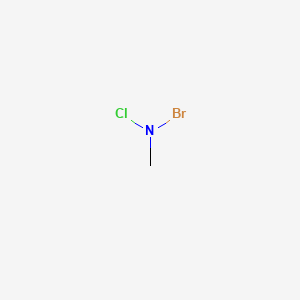

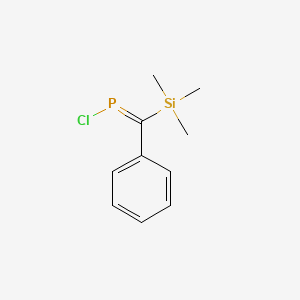

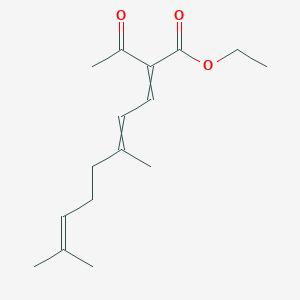
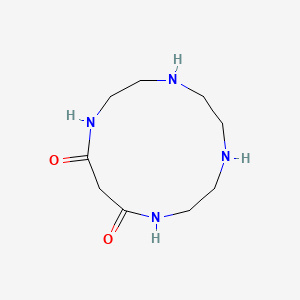

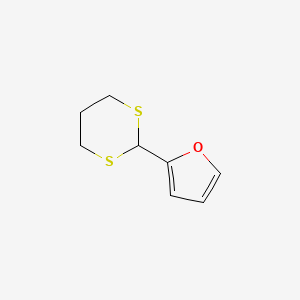
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

